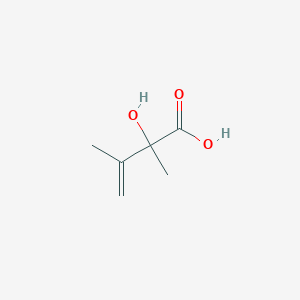

2-Hydroxy-2,3-dimethylbut-3-enoic acid

Description

Contextual Significance within Contemporary Organic Chemistry Research

The significance of 2-Hydroxy-2,3-dimethylbut-3-enoic acid in modern organic chemistry stems from its classification as an α-hydroxy carboxylic acid (AHA). AHAs are a well-established class of compounds recognized for their utility as versatile precursors in organic synthesis. wikipedia.org They are integral to the industrial-scale preparation of various valuable chemicals. wikipedia.org The presence of both a hydroxyl and a carboxylic acid group on the same carbon atom allows for a wide range of chemical transformations.

Furthermore, the 'enoic acid' part of the molecule, specifically the vinyl group, provides an additional site for chemical reactions. This dual functionality makes compounds like this compound highly sought-after building blocks for creating more complex molecules, including those with significant biological activity. Chiral β-hydroxy-α-amino acids, for example, which share some structural similarities, are key components in a number of marketed drugs. researchgate.net

Historical Perspectives on Related α-Hydroxy Carboxylic Acids and Enolic Systems

The study of α-hydroxy carboxylic acids has a rich history, with many of these compounds being naturally occurring substances, famously known as fruit acids. shd.org.rs Glycolic acid and lactic acid are among the most well-known members of this family. nih.gov The investigation into AHAs has led to their widespread use in various fields. nih.gov

Parallel to the exploration of α-hydroxy acids, the study of enolic systems has been a cornerstone of organic chemistry. The concept of keto-enol tautomerism, the equilibrium between a carbonyl compound (the keto form) and its enol isomer, is a fundamental principle. masterorganicchemistry.comlibretexts.org While the keto form is generally more stable for simple aldehydes and ketones, the enol form is a crucial intermediate in many organic reactions. masterorganicchemistry.comchemistrysteps.com The reactivity of the enol's carbon-carbon double bond towards electrophiles is a key aspect of its chemistry. masterorganicchemistry.com The enol form of a carbonyl compound can react with an α,β-unsaturated carbonyl compound to produce a 1,4-addition product. numberanalytics.com

Overview of Current Research Trajectories and Open Questions

Current research related to compounds like this compound is focused on several key areas, particularly their synthesis. The development of efficient and stereoselective methods for producing chiral α-hydroxy acids is a significant challenge and an active area of investigation.

One promising approach is the reductive carboxylation of aldehydes with carbon dioxide, which is an attractive strategy due to the use of CO₂ as a renewable C1 feedstock. chemrevlett.com Recent studies have explored various catalytic systems, including photocatalysis and electrocatalysis, to achieve this transformation under mild conditions. chemrevlett.com Another established method for synthesizing α-hydroxy acids is the diazotization of α-amino acids. researchgate.net This method has been used to produce a variety of α-hydroxy acids from readily available natural amino acids. researchgate.net

The enzymatic synthesis of α-hydroxy acids and their derivatives is also a burgeoning field. For instance, the trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase has demonstrated high efficiency and stereoselectivity in producing chiral 4-hydroxy-2-oxo acids. nih.gov Such biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis.

Open questions in this area of research include the development of catalytic systems with broader substrate scope and higher enantioselectivity for the synthesis of complex α-hydroxy acids like the title compound. Furthermore, exploring the potential of this compound as a monomer for the synthesis of novel biodegradable polyesters is an interesting avenue for future research. researchgate.netacs.org

Stereochemical Considerations and Isomeric Forms in Research Contexts

A critical aspect of the chemistry of this compound is its stereochemistry. The carbon atom bearing both the hydroxyl and carboxyl groups (the α-carbon) is a chiral center. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-Hydroxy-2,3-dimethylbut-3-enoic acid and (S)-2-Hydroxy-2,3-dimethylbut-3-enoic acid.

The stereoselective synthesis of a single enantiomer is a major goal in modern organic chemistry, as the biological activity of chiral molecules often resides in only one of their enantiomeric forms. shd.org.rs The synthesis of chiral α-hydroxy-β-amino acids, for example, often requires careful control of stereochemistry to achieve the desired biological effect. shd.org.rs

In addition to its chirality, the enolic nature of the molecule is also a key consideration. The term "enol" refers to a functional group containing a hydroxyl group attached to a carbon-carbon double bond. chemistrysteps.com While this compound is presented with a specific double bond placement, the principles of keto-enol tautomerism are relevant to its reactivity. masterorganicchemistry.com This tautomerism involves the interconversion between the keto and enol forms and can be catalyzed by either acid or base. masterorganicchemistry.com The ability to form an enol or enolate intermediate is central to many reactions of carbonyl compounds. chemistrysteps.com

Table of Compound Names

| Compound Name | IUPAC Name | CAS Number |

|---|---|---|

| This compound | This compound | 17891-10-0 researchgate.net |

| Glycolic acid | 2-Hydroxyethanoic acid | 79-14-1 |

| Lactic acid | 2-Hydroxypropanoic acid | 50-21-5 |

| (R)-2-Hydroxy-2,3-dimethylbut-3-enoic acid | (2R)-2-Hydroxy-2,3-dimethylbut-3-enoic acid | Not available |

| (S)-2-Hydroxy-2,3-dimethylbut-3-enoic acid | (2S)-2-Hydroxy-2,3-dimethylbut-3-enoic acid | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2,3-dimethylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)6(3,9)5(7)8/h9H,1H2,2-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXIUSPPIOSKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498021 | |

| Record name | 2-Hydroxy-2,3-dimethylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17891-10-0 | |

| Record name | 2-Hydroxy-2,3-dimethylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2,3-dimethylbut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 2 Hydroxy 2,3 Dimethylbut 3 Enoic Acid

Chemo- and Regioselective Synthetic Approaches

The construction of the 2-Hydroxy-2,3-dimethylbut-3-enoic acid backbone requires precise control over the formation of multiple functional groups. Key to this is the application of chemo- and regioselective reactions that can differentiate between reactive sites and install the desired structural motifs with high fidelity.

Development of Stereoselective Formation of the α-Hydroxyl Moiety

The creation of the tertiary alcohol at the C2 position is a critical step that dictates the stereochemical outcome of the synthesis. One effective strategy involves the diastereoselective epoxidation of γ-hydroxy-α,β-unsaturated esters with a methyl substituent at the α-position. Nucleophilic epoxidation of such substrates has been shown to proceed with high diastereoselectivity, favoring the syn isomer. This stereocontrol is attributed to a Felkin-Anh model involving chelation with the nucleophile. acs.org This approach, while demonstrated for related systems, provides a strong precedent for achieving high stereoselectivity in the formation of the α-hydroxyl group of a precursor to this compound.

Another powerful method for establishing the α-hydroxyl stereocenter is through the enantioselective hydroxymethylation of aldehydes. This can be achieved using organocatalysts like α,α-diarylprolinol trimethylsilyl (B98337) ethers, which facilitate the reaction to yield intermediate lactols with excellent enantioselectivity. organic-chemistry.org These lactols can then be further elaborated to the desired α-hydroxy acid. The stability of the intermediate lactol is crucial as it prevents racemization. organic-chemistry.org

The following table summarizes representative methods for the stereoselective formation of α-hydroxy esters, which are direct precursors to the target acid.

| Method | Reagents/Catalyst | Key Features |

| Nucleophilic Epoxidation | m-CPBA, NaHCO₃ | High syn-diastereoselectivity for α-methyl substituted γ-hydroxy-α,β-unsaturated esters. acs.org |

| Organocatalytic Hydroxymethylation | α,α-Diarylprolinol trimethylsilyl ether | High enantioselectivity, formation of stable lactol intermediate. organic-chemistry.org |

| Asymmetric Aldol (B89426) Reaction | L-proline | Enantioselective synthesis of tertiary α-hydroxy phosphonates from α-keto phosphonates. nih.govnih.gov |

Controlled Introduction of the Isopropenyl Group

The isopropenyl group (a prop-1-en-2-yl group) at the C3 position is another key structural feature. Its introduction can be approached in several ways. One strategy involves the use of a precursor molecule that already contains the isopropenyl moiety. For instance, a total synthesis of (−)-neocucurbol C utilized a starting material with an isopropenyl group that was later modified. acs.org

Alternatively, the isopropenyl group can be constructed during the synthesis. A common method is the Wittig reaction or a related olefination protocol on a suitable ketone precursor. For example, the reaction of a β-keto ester with a phosphorus ylide can generate the desired double bond. The stereoselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions.

A retrosynthetic analysis suggests that a precursor such as 3-keto-2-methylbutanoic acid ester could be a viable starting point. The introduction of the α-hydroxyl group could be followed by a Wittig-type olefination to install the isopropenyl group.

Multicomponent Reactions Towards the Compound's Skeleton

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to building complex molecular scaffolds in a single step. nih.gov For the synthesis of this compound, an MCR could potentially assemble the core structure from simpler starting materials.

For instance, a multicomponent approach could involve the reaction of a pyruvate (B1213749) derivative, an aldehyde, and an amine to form unsaturated γ-lactam derivatives, which can then be hydrolyzed to the corresponding hydroxy acids. nih.gov While not directly yielding the target molecule, this methodology highlights the potential of MCRs to rapidly construct related α-hydroxy-β,γ-unsaturated systems. The development of a specific MCR for this compound would likely involve the careful selection of starting materials that contain the requisite methyl and isopropenyl functionalities or their precursors.

Catalytic Strategies in Asymmetric Synthesis

Asymmetric catalysis is paramount for the production of enantiomerically pure compounds. Both organocatalysis and transition metal catalysis offer powerful tools for the enantioselective synthesis of α-hydroxy acids and their derivatives.

Organocatalytic Methods for Enantioselective Production of α-Hydroxy Esters

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. Chiral amines, prolinol ethers, and phosphoric acids are among the catalysts that have been successfully employed.

For the enantioselective synthesis of α-hydroxy esters, a direct organocatalytic α-hydroxymethylation of aldehydes has been developed. organic-chemistry.org This reaction, catalyzed by α,α-diarylprolinol trimethylsilyl ethers, provides access to β-hydroxycarboxylic acids and δ-hydroxy-α,β-unsaturated esters with high yields and excellent enantioselectivity. organic-chemistry.org The utility of this method is enhanced by its compatibility with a wide range of functional groups.

Another relevant organocatalytic approach is the cross-aldol reaction of α-ketophosphonates with ketones, catalyzed by L-proline, to produce tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.govnih.gov These products can serve as valuable precursors to the target α-hydroxy acid.

The following table presents key findings from studies on organocatalytic synthesis of α-hydroxy esters.

| Catalyst | Substrates | Product | Enantiomeric Excess (ee) |

| α,α-Diarylprolinol trimethylsilyl ether | Aldehydes, Formalin | β-Hydroxycarboxylic acids | up to 99% |

| L-proline | α-Ketophosphonates, Ketones | Tertiary α-hydroxy phosphonates | up to 99% |

Transition Metal-Catalyzed Processes for Olefinic Functionalization

Transition metal catalysis provides a versatile platform for the functionalization of olefins, which is relevant for the introduction or modification of the isopropenyl group in the target molecule. rsc.org Palladium-catalyzed allylic substitution reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds. acs.org

While direct C-H functionalization of a simpler precursor is an attractive strategy, transition metal-catalyzed cross-coupling reactions offer a more established route. upenn.edu For instance, a precursor containing a leaving group at the allylic position could be coupled with an appropriate organometallic reagent to introduce a methyl group, thereby forming the isopropenyl moiety.

Recent advances have also focused on the use of more earth-abundant and less toxic metals like cobalt for allylic functionalization. nih.gov These methods provide a more sustainable alternative to traditional palladium-based catalysts. Furthermore, radical-based allylic functionalization reactions catalyzed by transition metals have expanded the scope of accessible transformations. rsc.org

Biocatalytic Pathways and Enzymatic Synthesis Investigations

The application of biocatalysis for the synthesis of chiral hydroxy acids is a well-established and powerful tool in organic chemistry. Enzymes offer high selectivity and operate under mild reaction conditions, making them attractive for the synthesis of complex molecules.

Enzyme-Mediated Transformations for Analogous Hydroxy Acids

While no specific enzymatic synthesis for this compound has been reported, the synthesis of analogous α-hydroxy acids has been successfully achieved using enzymatic methods. For instance, the stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid has been accomplished through the use of an oxynitrilase (hydroxynitrile lyase, HNL). nih.gov This approach involves the enzymatic addition of cyanide to a ketone precursor, followed by hydrolysis of the resulting cyanohydrin to the carboxylic acid.

In a similar vein, enzymatic cascade reactions have been developed for the synthesis of other unsaturated hydroxy acids. For example, the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives has been achieved using a cascade involving an aldol condensation followed by a carbonyl reduction catalyzed by a ketoreductase. researchgate.net Such strategies could hypothetically be adapted for the synthesis of this compound, likely starting from a suitable α-keto acid precursor.

A chemoenzymatic strategy has also been reported for the production of enantiocomplementary 2-substituted 3-hydroxycarboxylic acids starting from L-α-amino acids. nih.gov This process involves an enzymatic deamination to form a 2-oxoacid, followed by an enzyme-catalyzed aldol addition and subsequent oxidative decarboxylation. nih.gov

Stereocontrol in Enzymatic Pathways

A key advantage of enzymatic synthesis is the high degree of stereocontrol achievable. In the synthesis of analogous hydroxy acids, the chirality of the final product is dictated by the stereoselectivity of the enzyme used. For example, hydroxynitrile lyases from different sources can exhibit opposite enantioselectivities, allowing for the synthesis of either (R)- or (S)-cyanohydrins. In the case of (S)-2-hydroxy-2-methylbutyric acid synthesis, the hydroxynitrile lyase from Hevea brasiliensis was used to produce the (S)-enantiomer with high enantiomeric excess. nih.gov

Similarly, in the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid, the stereochemistry of the hydroxyl group was controlled by the choice of a specific reductase. researchgate.netresearchgate.net For a hypothetical enzymatic synthesis of this compound, selecting an appropriate enzyme with the desired stereoselectivity for the reduction of a precursor like 2-oxo-3-methylbut-3-enoic acid would be critical to control the stereochemistry at the C2 position.

Novel Precursors and Retrosynthetic Analyses in Research Synthesis

Due to the lack of published synthesis routes for this compound, a definitive retrosynthetic analysis is not possible. However, a hypothetical retrosynthetic analysis can be proposed based on common organic transformations.

A plausible retrosynthetic pathway could involve the disconnection of the carboxylic acid to an ester or a nitrile. For instance, the target molecule could be accessed from a corresponding ester, such as ethyl 2-hydroxy-2,3-dimethylbut-3-enoate, via hydrolysis. This ester could, in turn, be synthesized through the reaction of a Grignard reagent, such as isopropenylmagnesium bromide, with an α-ketoester, like ethyl pyruvate.

Alternatively, a retrosynthetic approach could start from 2,3-dimethyl-3-butenenitrile. Oxidation of this precursor could potentially yield the target hydroxy acid. The nitrile itself could be formed from the corresponding aldehyde or ketone.

Optimization of Reaction Conditions for Research-Scale Preparation

The optimization of reaction conditions is a critical step in developing any synthetic route to maximize yield, purity, and efficiency. While specific optimized conditions for the synthesis of this compound are not available, general principles of reaction optimization would apply.

Key parameters that are typically optimized include:

Temperature: Affects reaction rate and selectivity.

Solvent: Can influence solubility, reactivity, and stability of reactants and intermediates.

Catalyst: The choice and loading of a catalyst can dramatically impact reaction efficiency and selectivity.

Concentration: Can affect reaction rates and the formation of byproducts.

Reaction Time: Ensuring the reaction goes to completion without significant degradation of the product.

Modern approaches to reaction optimization often employ statistical methods such as Design of Experiments (DoE) or computational tools like Bayesian optimization. rsc.orgprismbiolab.comnih.gov These methods allow for the systematic and efficient exploration of a wide range of reaction parameters to identify the optimal conditions. For a hypothetical synthesis, one would start with a set of initial conditions based on similar known transformations and then systematically vary the parameters to improve the outcome.

The table below illustrates a hypothetical screening of solvents for a key reaction step, a common practice in reaction optimization.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | 25 | 45 |

| 2 | Tetrahydrofuran | 25 | 60 |

| 3 | Diethyl ether | 25 | 55 |

| 4 | Toluene | 25 | 30 |

This table is a hypothetical representation of a solvent screening process and does not reflect actual experimental data for the synthesis of this compound.

Mechanistic Investigations of Reactions Involving 2 Hydroxy 2,3 Dimethylbut 3 Enoic Acid

Detailed Reaction Pathways and Transition State Analyses

Understanding the precise sequence of bond-making and bond-breaking events, along with the high-energy transition states that govern the reaction rates, is fundamental to controlling the chemical outcomes.

Under acidic conditions, 2-Hydroxy-2,3-dimethylbut-3-enoic acid is susceptible to rearrangements and cyclization. The presence of a Brønsted or Lewis acid can initiate a variety of transformations. A plausible pathway involves the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized carbocation. This intermediate can then undergo several subsequent reactions:

1,2-Hydride or Methyl Shift: The tertiary carbocation could rearrange to a more stable allylic cation, which can then be trapped by a nucleophile.

Intramolecular Cyclization: The carboxylic acid moiety can act as an internal nucleophile, attacking the carbocation to form a five-membered lactone (a cyclic ester). Such intramolecular reactions are often kinetically and thermodynamically favored.

Acyl Shift: In the presence of strong Lewis acids, rearrangements involving the migration of the acyl group (COOH) can occur, a process observed in structurally similar systems like oxabenzonorbornadienes. nih.gov

The transition states for these processes would involve the formation of highly organized, cyclic structures where orbital overlap is maximized to facilitate the migration or ring closure.

The reactivity of this compound is characterized by the dual electronic nature of its functional groups. The molecule can act as both a nucleophile and an electrophile. fiveable.me

The enol tautomer is particularly important for its nucleophilic character. The electron-rich α-carbon can attack a wide range of electrophiles. libretexts.org This reactivity is enhanced in the corresponding enolate, formed under basic conditions. The hydroxyl group itself is also a nucleophile, though its reactivity can be hindered by steric effects and influenced by stereoelectronic factors. stackexchange.com

Conversely, the carbonyl carbon of the carboxylic acid is an electrophilic center, susceptible to attack by nucleophiles. The double bond can also be targeted by powerful electrophiles.

Below is an interactive table summarizing the reactivity patterns:

| Molecular Moiety | Reactivity Type | Description | Typical Reactant |

|---|---|---|---|

| α-Carbon (from Enol/Enolate) | Nucleophilic | Attacks electrophiles to form a new C-C or C-X bond at the alpha position. libretexts.orgyoutube.com | Alkyl halides, Aldehydes, Halogens |

| Hydroxyl Group (Oxygen) | Nucleophilic | Can attack strong electrophiles, leading to ether formation or participation in cyclizations. stackexchange.com | Acyl chlorides, Carbocations |

| Carbonyl Carbon | Electrophilic | Susceptible to attack by nucleophiles, leading to addition or substitution reactions. | Organometallic reagents, Amines |

| Alkene (C=C Double Bond) | Nucleophilic/Electrophilic | Can be attacked by strong electrophiles (e.g., in epoxidation) or participate in cycloadditions. | Peroxy acids, Dienes |

Beyond ionic pathways, the reactions of this compound can potentially involve radical intermediates. For instance, radical initiators could lead to polymerization or addition reactions across the double bond.

More complex are spin-forbidden reactions, which involve a change in the molecule's electronic spin state during the reaction. wikipedia.org Such processes are common in reactions involving transition metals or molecular oxygen and are characterized by a significant energy barrier. wikipedia.orgnih.gov The investigation of these pathways relies heavily on computational chemistry to map the potential energy surfaces of different spin states (e.g., singlet and triplet) and to locate the Minimum Energy Crossing Point (MECP), which represents the bottleneck for the spin transition. researchgate.netresearchgate.net For a molecule like this compound, such a process could be relevant in oxidation reactions catalyzed by metal complexes.

Kinetic and Thermodynamic Studies of Transformations

The following table presents hypothetical kinetic data for an acid-catalyzed cyclization:

| Temperature (K) | Acid Concentration (M) | Rate Constant (k, s-1) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| 298 | 0.1 | 1.2 x 10-4 | 75 |

| 308 | 0.1 | 3.5 x 10-4 | |

| 318 | 0.1 | 9.8 x 10-4 |

Solvent Effects and Stereoelectronic Influences on Reactivity

The solvent in which a reaction is conducted can dramatically alter its course and rate by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving charged intermediates, such as the carbocation formed during acid-catalyzed rearrangement, polar protic solvents (e.g., water, ethanol) would be highly stabilizing, potentially accelerating the reaction.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences reactivity, are also critical. wikipedia.orgbaranlab.org For this compound, the conformation of the molecule dictates the degree of orbital overlap. For example, proper alignment of a lone pair on the hydroxyl oxygen with the antibonding orbital (σ*) of an adjacent bond can significantly stabilize a developing positive charge in a transition state, a phenomenon related to hyperconjugation. basna.ir This can lower the activation energy for certain pathways, thereby directing the reaction's outcome.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. nih.gov Methods like Density Functional Theory (DFT) allow for the calculation of the geometries and energies of all species along a reaction coordinate, including short-lived transition states and intermediates. This provides a detailed, step-by-step picture of the reaction pathway.

For reactions involving complex electronic changes, such as spin-forbidden processes, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) are employed. nih.gov These calculations can accurately model the potential energy surfaces of different spin states and identify the critical crossing points that govern intersystem crossing. rsc.org By simulating various potential pathways, computational chemistry can predict the most likely mechanism and explain observed product distributions, providing insights that are often inaccessible through experimental means alone.

Derivatization and Chemical Transformations for Research Applications of 2 Hydroxy 2,3 Dimethylbut 3 Enoic Acid

Synthesis of Ester and Amide Derivatives for Chemical Probe Development

The carboxylic acid moiety of 2-hydroxy-2,3-dimethylbut-3-enoic acid is a prime site for derivatization to produce esters and amides. These derivatives are fundamental in medicinal chemistry and chemical biology for modulating properties such as lipophilicity, cell permeability, and metabolic stability. While specific research on the use of its derivatives as chemical probes is not extensively documented, the synthesis of amides from structurally similar compounds, such as 2,3-dimethyl-but-3-enoic acid, is known. guidechem.comguidechem.com

Standard esterification procedures, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), or reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, can be employed to synthesize a library of ester derivatives. Similarly, amide derivatives can be prepared through the activation of the carboxylic acid (e.g., conversion to an acyl chloride or using coupling agents like DCC or HATU) followed by reaction with a primary or secondary amine.

These derivatization strategies allow for the introduction of various functional groups, such as fluorophores, biotin (B1667282) tags, or reactive handles for bioconjugation. By appending such moieties, ester and amide derivatives of this compound could be developed into chemical probes to study biological targets and pathways.

Table 1: Potential Ester and Amide Derivatives and Synthetic Approaches

| Derivative Type | General Structure | Synthetic Reagent(s) | Potential Application |

|---|---|---|---|

| Methyl Ester | Methanol, H₂SO₄ | Prodrug, Synthetic Intermediate | |

| Ethyl Ester | Ethanol, H₂SO₄ | Prodrug, Synthetic Intermediate | |

| Benzyl Amide | Benzylamine, DCC | Chemical Probe Scaffold |

Functionalization of the Tertiary Hydroxyl Group in Complex Molecule Synthesis

The tertiary hydroxyl group in this compound presents both a challenge and an opportunity for synthetic chemists. Tertiary alcohols are generally less reactive than primary or secondary alcohols due to steric hindrance and the absence of an α-hydrogen, which makes them resistant to oxidation. digitellinc.com This inherent stability can be advantageous in drug discovery, as it can prevent metabolic degradation at this position. digitellinc.com

Functionalization of this group typically requires more forcing conditions or specific catalytic systems. Methods for the functionalization of tertiary alcohols often focus on their conversion to better leaving groups for substitution reactions or their use in etherification reactions. Chiral tertiary alcohols are valuable structural motifs in a wide range of bioactive natural products and pharmaceuticals. acs.org Synthetic strategies to access these structures often involve the asymmetric addition of organometallic reagents to ketones. acs.org

In the context of this compound, the tertiary alcohol could be alkylated to form an ether or potentially used as a directing group in certain catalytic reactions. The development of methods for the C-H functionalization of alcohols, including at the α-position to the hydroxyl group, represents an active area of research that could be applied to this molecule. wvu.edunih.govnih.gov

Transformations of the Olefinic Moiety

The vinyl group (C3-C4 double bond) is a key reactive site within the molecule, enabling a wide range of addition and transformation reactions.

Hydrogenation: The carbon-carbon double bond can be readily reduced via catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction proceeds to saturate the vinyl group, converting it into an ethyl group, without affecting the carboxylic acid or the tertiary hydroxyl group under standard conditions.

Table 2: Hydrogenation of this compound

| Reactant | Reagents | Product |

|---|

Halogenation: The olefinic moiety undergoes electrophilic addition with halogens such as chlorine (Cl₂) or bromine (Br₂). wikipedia.org This reaction breaks the π-bond of the alkene and forms a new di-halogenated alkane. The addition of hydrogen halides, like hydrogen bromide (HBr), across the double bonds of α,β-unsaturated acids is also a known transformation. libretexts.org For β,γ-unsaturated acids like the title compound, this addition is expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C4) and the halogen adds to the more substituted carbon (C3).

Epoxidation: The vinyl group can be converted into an epoxide (an oxirane ring) through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org This reaction is a concerted electrophilic addition of an oxygen atom across the double bond. The resulting product, 2-hydroxy-2,3-dimethyl-3-(oxiran-2-yl)butanoic acid, contains a highly reactive three-membered ring that can be opened by various nucleophiles, making it a versatile synthetic intermediate. researchgate.net

Dihydroxylation: The alkene can be converted into a vicinal diol (containing two adjacent hydroxyl groups) through dihydroxylation. wikipedia.org This transformation can be achieved with different stereochemical outcomes depending on the reagents used:

Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄, often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). This adds both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide ring, resulting in the two hydroxyl groups being on opposite faces.

The Sharpless asymmetric dihydroxylation is a powerful method for producing chiral diols from alkenes with high enantioselectivity, and has been applied to various vinyl compounds. nih.govrsc.org

Table 3: Oxidation of the Olefinic Moiety

| Reaction | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | 2-(3,3-dimethyloxiran-2-yl)-2-hydroxypropanoic acid | N/A |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 2,3-dihydroxy-2,3-dimethylbutanoic acid | Syn |

The term "enolic system" in this context refers to the reactive π-system of the vinyl group. This group can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com In this reaction, a compound containing a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups attached to the double bond. The carboxylic acid group on this compound, being electron-withdrawing, activates the adjacent vinyl group, making it a suitable dienophile for reactions with electron-rich dienes. For example, it would be expected to react with a simple diene like 1,3-butadiene (B125203) upon heating to yield a substituted cyclohexene (B86901) derivative.

Decarboxylation and Related Degradative Studies

This compound belongs to the class of β,γ-unsaturated carboxylic acids. Upon heating, these acids are known to undergo thermal decarboxylation. The reaction proceeds through a pericyclic, six-membered cyclic transition state, analogous to the decarboxylation of β-keto acids. stackexchange.comdoubtnut.comdoubtnut.com This mechanism involves the transfer of the carboxylic proton to the γ-carbon of the double bond, leading to the elimination of carbon dioxide and the formation of an enol, which then tautomerizes to the final alkene product.

For this compound, this thermal degradation would result in the loss of CO₂ and the formation of 3-methylbut-2-en-2-ol. Other degradative studies on unsaturated carboxylic acids have explored their decomposition on metal surfaces under thermal conditions, which can lead to different products via pathways like decarbonylation. rsc.org For instance, flash vacuum pyrolysis of the related methyl 2,2-dimethylbut-3-enoate has been shown to result in products arising from decarbonylation and rearrangement. researchgate.net

Utilization as a Chiral Synthon in Stereoselective Total Synthesis

Following extensive research, it has been determined that there is a notable absence of specific documented applications of this compound as a chiral synthon in the context of stereoselective total synthesis within readily available scientific literature. While the molecular structure of this compound, featuring a chiral center at the C2 position bearing a hydroxyl group, theoretically suggests its potential as a chiral building block, dedicated studies detailing its isolation into enantiomerically pure forms and subsequent use in the total synthesis of complex natural products or other chiral targets are not prominently reported.

The field of stereoselective synthesis frequently employs chiral synthons, which are enantiomerically pure compounds that introduce a specific stereocenter into a target molecule. These building blocks are invaluable for constructing complex molecules with high stereochemical control. Compounds with similar structural motifs, such as other α-hydroxy acids, are well-established as effective chiral synthons. However, specific research findings, including detailed reaction schemes, yields, and the impact on the stereochemical outcome of total syntheses using this compound, are not available.

Consequently, the generation of detailed research findings and data tables for this specific subsection cannot be fulfilled without resorting to speculation, which would compromise the scientific accuracy of this article. The lack of specific examples in the literature prevents a thorough discussion of its practical application in this highly specialized area of organic chemistry.

Advanced Spectroscopic and Computational Characterization of 2 Hydroxy 2,3 Dimethylbut 3 Enoic Acid and Its Derivatives in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Hydroxy-2,3-dimethylbut-3-enoic acid. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

1D and 2D NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: A standard 1D ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons (=CH₂), the methyl protons on the double bond, the methyl protons at the chiral center, and the hydroxyl proton. The chemical shifts and coupling constants would provide initial information about the electronic environment and connectivity of these protons.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would correspond to the carboxylic acid carbon, the quaternary hydroxylated carbon, the carbons of the double bond, and the two methyl carbons.

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between protons that are coupled to each other, for instance, between the vinyl protons and the allylic methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the quaternary carbon and the connectivity of the methyl groups to the main chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule and the stereochemical relationship between substituents.

A hypothetical ¹H NMR data table based on the structure is presented below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10-12 | br s |

| =CH₂ | 4.8-5.2 | m |

| -C(OH)CH₃ | 1.4-1.6 | s |

| =C-CH₃ | 1.7-1.9 | s |

| -OH | Variable | br s |

| Note: These are predicted values and can vary based on solvent and other experimental conditions. |

Chiral Auxiliary or Shift Reagent NMR for Enantiomeric Excess Determination

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (% ee) is critical in stereoselective synthesis or when studying its biological activity.

One common method involves the use of chiral derivatizing agents (CDAs) . These are chiral molecules that react with the analyte to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct and can be integrated to determine the enantiomeric ratio. For a carboxylic acid like the target compound, a chiral amine or alcohol could be used as a CDA.

Alternatively, chiral shift reagents (CSRs) , typically lanthanide complexes, can be used. These reagents form temporary diastereomeric complexes with the analyte in the NMR tube, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. This method is advantageous as it is non-destructive. A 2023 study highlighted a method for resolving 2-hydroxy acids using a chiral derivatization technique for NMR, which could be applicable to this compound. cymitquimica.com

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₆H₁₀O₃. nih.gov The calculated exact mass of this compound is 130.06299 Da. HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol nih.gov |

| Exact Mass | 130.06299 Da |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion or a protonated/deprotonated version of this compound) and its subsequent fragmentation. The resulting fragment ions provide valuable information about the molecule's structure and connectivity.

Expected fragmentation pathways for this compound would likely include:

Loss of a water molecule (H₂O) from the parent ion.

Decarboxylation, leading to the loss of CO₂.

Cleavage of the C-C bonds, resulting in the loss of methyl or other small alkyl fragments.

Analyzing these fragmentation patterns can help to confirm the proposed structure and distinguish it from its isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to particular bond vibrations (stretching, bending, etc.).

For this compound, key characteristic vibrational bands would be expected in the following regions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C-O | Stretching | 1050-1150 |

| =C-H | Bending | 910-990 |

A study on the IR and Raman spectra of mandelic acid (2-hydroxy-2-phenylacetic acid) provides a framework for how the vibrational spectra of a similar alpha-hydroxy acid can be analyzed, often with the aid of computational methods like Density Functional Theory (DFT) to assign the observed bands. hmdb.ca

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction (SC-XRD) would be the definitive method to establish its absolute configuration, provided a suitable single crystal can be obtained.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, revealing the atomic positions with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles.

In the context of α-hydroxy carboxylic acids (AHAs), X-ray crystallography plays a crucial role in understanding their supramolecular organization in the solid state. bohrium.commdpi.com Studies on various AHAs have shown that their crystal structures are dominated by intricate networks of intermolecular hydrogen bonds involving both the carboxylic acid and hydroxyl functional groups. bohrium.com For instance, research on substituted lactic acids has identified specific hydrogen bonding patterns, referred to as supramolecular synthons, that dictate the crystal packing. bohrium.commdpi.comresearchgate.net Common synthons include dimers formed by carboxylic acid groups and chains formed by alcohol groups. bohrium.commdpi.com For this compound, one would expect to observe similar hydrogen bonding motifs, influencing its physical properties such as melting point and solubility.

A study on titanium(IV) complexes with α-hydroxycarboxylic acids, including α-hydroxy isobutyric acid, successfully used X-ray crystallography to unequivocally establish their solid-state structures, revealing a TiO6 core with three bound ligands. mdpi.com This highlights the capability of the technique to elucidate the structure of even complex derivatives.

| Parameter | Information Obtained from X-ray Crystallography | Relevance to this compound |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides fundamental information about the crystal packing. |

| Space Group | The symmetry elements present in the crystal. | Determines the overall symmetry of the crystal structure. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. | Allows for the determination of bond lengths, bond angles, and molecular conformation. |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. | Would definitively determine the R/S configuration at the chiral center. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, etc. | Crucial for understanding the solid-state packing and physical properties. bohrium.commdpi.com |

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations are indispensable tools for investigating the properties of molecules at the atomic level. These methods can predict molecular structures, energies, and spectroscopic properties, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. uobaghdad.edu.iq It is based on the principle that the energy of a system can be determined from its electron density. DFT is known for its favorable balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. uobaghdad.edu.iq

For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: Investigate the distribution of electrons within the molecule to understand its reactivity. This involves calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Predict Spectroscopic Data: Calculate vibrational frequencies (IR and Raman spectra) which can be compared with experimental data to confirm the molecular structure. nih.govniscpr.res.inacs.org Studies have shown a correlation between the C=O stretching vibrational frequency and the pKa of carboxylic acids, which can be investigated using DFT. nih.govacs.org

Investigate Stability: Compare the energies of different isomers and conformers to determine their relative stabilities.

Research on other carboxylic acids demonstrates the utility of DFT. For example, DFT has been used to study the hydrogen bonding interactions in complexes of 2-chloroaniline (B154045) with carboxylic acids, providing insights into the nature and strength of these interactions. orientjchem.org In another study, DFT calculations were used to investigate the molecular structure and vibrational spectra of benzoic acid monomers and dimers. vjst.vn Anharmonic DFT calculations on saturated and unsaturated carboxylic acids have successfully reproduced experimental NIR spectra, allowing for a detailed interpretation of structure-spectra correlations. acs.org

| DFT Calculated Property | Significance for this compound | Example from Related Research |

| Optimized Geometry | Predicts the most stable 3D structure. | DFT used to optimize geometries of butanoic acid derivatives. bohrium.com |

| HOMO-LUMO Energies | Indicates chemical reactivity and electronic transitions. nih.gov | HOMO-LUMO analysis performed on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. nih.gov |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. nih.govniscpr.res.in | DFT used to calculate vibrational frequencies of benzoic acid. vjst.vn |

| Relative Energies | Determines the stability of different conformers and isomers. | Conformational analysis of ω-hydroxy acids performed using quantum calculations. acs.orgnih.gov |

| NBO Analysis | Investigates intramolecular and intermolecular bonding. orientjchem.org | NBO analysis used to study hydrogen bonding in 2-chloroaniline-carboxylic acid complexes. orientjchem.org |

Ab initio (from first principles) methods are a class of quantum chemistry calculations that are based solely on the fundamental laws of quantum mechanics and physical constants, without the use of experimental data or empirical parameters. wikipedia.org These methods are generally more computationally demanding than DFT but can provide highly accurate results.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be valuable for:

High-Accuracy Energetics: Calculating highly accurate energies for different conformers, transition states, and reaction products. A systematic conformational study of ω-hydroxy acids has been performed using MP2 level calculations to distinguish between intrinsic and environmentally induced conformational preferences. acs.orgnih.gov

Mapping Reaction Pathways: Investigating the mechanisms of chemical reactions by calculating the potential energy surface. This allows for the identification of transition states and the determination of activation energies. For example, the reaction mechanism of the ethyl radical with O2 has been examined in detail using high-level ab initio methods. acs.org

Conformational Analysis: Exploring the different spatial arrangements of the molecule and their relative energies. Ab initio molecular orbital calculations have been used for the conformational analysis of chiral alkenes.

The choice of ab initio method depends on the desired accuracy and the computational resources available. While Hartree-Fock (HF) is the simplest ab initio method, it does not account for electron correlation. wikipedia.org Post-Hartree-Fock methods like MP2 and CCSD(T) provide a more accurate description of the system by including electron correlation effects.

| Ab Initio Method | Application to this compound | Example from Related Research |

| Hartree-Fock (HF) | Initial geometry optimization and wavefunction calculation. wikipedia.org | Used as a starting point for more advanced calculations. |

| Møller-Plesset (MP2) | Accurate conformational analysis and energy calculations. acs.orgnih.gov | Used for the systematic conformational study of ω-hydroxy acids. acs.orgnih.gov |

| Coupled Cluster (CCSD(T)) | High-accuracy "gold standard" energy calculations for key points on the potential energy surface. acs.org | Employed to investigate the C2H5 + O2 reaction mechanism. acs.org |

Biochemical and Enzymatic Research Contexts of 2 Hydroxy 2,3 Dimethylbut 3 Enoic Acid

Investigated Biosynthetic Pathways and Precursor Incorporation Studies

There is currently no scientific literature available that describes the biosynthetic pathways leading to the formation of 2-Hydroxy-2,3-dimethylbut-3-enoic acid in any organism. Consequently, no studies on the incorporation of potential precursors into this molecule have been reported.

Enzymatic Transformations and Substrate Specificity Analysis

No enzymes have been identified or characterized that catalyze the synthesis or transformation of this compound. Research on the substrate specificity of enzymes related to this compound is therefore also absent from the current scientific record.

Role as an Intermediate in Investigated Metabolic Cycles (e.g., in microorganisms or plants)

There is no evidence to suggest that this compound functions as a metabolic intermediate in any known metabolic cycles in microorganisms, plants, or other organisms. Its role in cellular metabolism remains uninvestigated.

Chemical Biology Approaches to Probe Enzyme Mechanisms

As no enzymes associated with this compound have been identified, no chemical biology studies have been conducted to probe the mechanisms of such enzymes.

Data Tables

Due to the absence of research data, no data tables can be generated for this compound.

Theoretical and Computational Chemistry Perspectives on 2 Hydroxy 2,3 Dimethylbut 3 Enoic Acid

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 2-Hydroxy-2,3-dimethylbut-3-enoic acid is dictated by the interplay of its constituent functional groups: a carboxylic acid, an α-hydroxyl group, and a vinyl group with two methyl substituents. Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule, which in turn governs its reactivity and spectroscopic properties. youtube.comlibretexts.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For α,β-unsaturated carboxylic acids, the HOMO is typically associated with the C=C π bond, while the LUMO is often the π* antibonding orbital of the carbonyl group, which is lowered in energy by conjugation. The presence of an α-hydroxyl group and methyl groups as substituents will further modulate the energies of these frontier orbitals. digitellinc.com The electron-donating nature of the hydroxyl and methyl groups would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. Conversely, these substituents can also influence the LUMO energy, affecting the molecule's propensity to act as an electron acceptor.

Computational methods like Density Functional Theory (DFT) are instrumental in calculating the energies and visualizing the shapes of these orbitals. nih.gov For a molecule like this compound, the HOMO would likely show significant electron density on the C=C double bond, while the LUMO would be delocalized over the conjugated C=C-C=O system. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. researchgate.net

Substitution effects on the electronic properties of aromatic systems have been studied, and by analogy, the impact of the hydroxyl and methyl groups on the butenoic acid framework can be inferred. nih.gov The α-hydroxy group, in particular, can engage in intramolecular hydrogen bonding with the carbonyl oxygen, which would influence the planarity of the molecule and, consequently, the electronic delocalization. wikipedia.org

A hypothetical comparison of the electronic properties of this compound with related unsaturated acids could be summarized as follows:

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (eV) |

| Acrylic Acid | -0.27 | -0.01 | 7.07 |

| Crotonic Acid | -0.26 | -0.02 | 6.53 |

| This compound | Estimated -0.25 | Estimated -0.03 | Estimated ~6.0 |

Note: The values for acrylic acid and crotonic acid are representative and the values for this compound are estimated based on substituent effects.

Intermolecular Interactions and Hydrogen Bonding Networks

The capacity of this compound to form intermolecular hydrogen bonds is a defining feature of its physical and chemical properties. The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the α-hydroxyl -OH) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). happyskindays.com

Like other carboxylic acids, it is expected to form strong, cyclic dimers in the gas phase and in nonpolar solvents. nih.govnih.gov This dimerization involves two hydrogen bonds between the carboxyl groups of two molecules, creating a stable eight-membered ring. researchgate.netresearcher.life Computational studies on carboxylic acid dimers have shown that these interactions are significant and play a crucial role in their self-assembly. nih.gov

The presence of the additional α-hydroxyl group introduces the possibility of more complex hydrogen bonding networks. This group can act as a donor to the carbonyl or hydroxyl oxygen of a neighboring molecule, or its oxygen can act as an acceptor. This could lead to the formation of extended chains or more intricate three-dimensional structures in the solid state or in concentrated solutions. The interplay between hydrogen bonding and hydrophobic interactions, driven by the methyl groups, will also influence the aggregation behavior in aqueous environments. nih.gov

A summary of potential hydrogen bond interactions involving this compound is provided below:

| Donor Group | Acceptor Group | Interaction Type |

| Carboxyl -OH | Carbonyl C=O | Strong, Dimer Formation |

| α-Hydroxyl -OH | Carbonyl C=O | Intermolecular Chain/Network |

| Carboxyl -OH | α-Hydroxyl -O- | Intermolecular Chain/Network |

| α-Hydroxyl -OH | α-Hydroxyl -O- | Intermolecular Chain/Network |

Conformational Space Exploration and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with rotation around its single bonds. The most significant of these are the C-C bond connecting the carboxylic group to the rest of the molecule and the C-O bond of the hydroxyl group. The potential energy surface (PES) of the molecule describes its energy as a function of its geometric parameters, and mapping this surface allows for the identification of stable conformers (energy minima) and transition states (saddle points) between them. libretexts.orglibretexts.orgwikipedia.org

Computational exploration of the PES, typically through methods like DFT, can reveal the preferred spatial arrangement of the atoms. researchgate.net For this compound, a key conformational feature would be the orientation of the carboxylic acid group relative to the C=C double bond. A planar arrangement would maximize conjugation, but may be sterically hindered by the methyl groups.

Furthermore, the possibility of an intramolecular hydrogen bond between the α-hydroxyl group and the carbonyl oxygen could significantly stabilize a particular conformation, restricting rotational freedom. imperial.ac.uk The relative energies of the different conformers, as determined from the PES, dictate their population at a given temperature.

The isomers of butenoic acid, such as crotonic and isocrotonic acid, provide a simpler model for understanding the conformational preferences in the butenoic acid backbone. wikipedia.org The addition of the hydroxyl and methyl groups in this compound adds complexity to the PES, with multiple local minima corresponding to different rotational isomers.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, an α,β-unsaturated carboxylic acid, several reaction pathways are possible. libretexts.org The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the C=C double bond. nih.gov

Theoretical calculations can be used to model the transition states for these competing pathways, allowing for the prediction of which reaction is kinetically favored. acs.orgrsc.org The electronic nature of the substituents plays a crucial role. The electron-donating methyl groups at the 3-position would likely activate the double bond for electrophilic attack, while also influencing the regioselectivity of nucleophilic attack.

Computational studies on the reaction of similar α,β-unsaturated carbonyl compounds with nucleophiles have shown that the reaction mechanism can be highly dependent on the substitution pattern. nih.gov For instance, the relative energies of intermediates in a Michael addition can be calculated to determine the most likely product. The presence of the α-hydroxyl group could also play a role, potentially by coordinating to reagents or by influencing the electronic properties of the adjacent carbonyl group.

The reactivity of the carboxylic acid group itself, for example in esterification reactions, can also be modeled. The steric hindrance provided by the adjacent methyl and hydroxyl groups would be expected to influence the rate of such reactions.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govnih.gov While a specific QSRR model for this compound is not available, the methodology provides a framework for how its reactivity could be predicted. researchgate.netacs.org

The development of a QSRR model involves several steps:

Data Collection: A dataset of compounds with known reactivity (e.g., reaction rate constants) is compiled. rsc.org

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of each molecule are calculated. numberanalytics.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the descriptors to the reactivity. researchgate.netacs.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

For a class of α,β-unsaturated carboxylic acids including this compound, a QSRR model could be developed to predict properties like the rate constant for a specific reaction, such as reaction with a nucleophile or a radical species. rsc.orgresearchgate.net Descriptors in such a model might include the HOMO and LUMO energies, partial charges on atoms, molecular shape indices, and descriptors of hydrogen bonding capacity.

An example of descriptors that could be used in a QSRR model for this class of compounds is shown below:

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Partial atomic charges | Governs interactions with electrophiles and nucleophiles |

| Topological | Connectivity indices, Wiener index | Encodes information about branching and molecular size |

| Geometrical | Molecular surface area, Molecular volume | Relates to steric effects and accessibility of reaction sites |

| Physicochemical | LogP, Polarizability | Influences solvation effects and intermolecular forces |

By establishing a statistically significant relationship between these descriptors and reactivity, a QSRR model could provide valuable predictions for new or untested compounds within its applicability domain. acs.orgacs.org

Emerging Research Directions and Future Challenges for 2 Hydroxy 2,3 Dimethylbut 3 Enoic Acid

Development of Sustainable and Green Synthetic Methodologies

There is a growing demand across the chemical industry for manufacturing processes that are environmentally benign and sustainable. For a compound like 2-hydroxy-2,3-dimethylbut-3-enoic acid, future research would likely focus on developing green synthetic routes. These methodologies would aim to reduce or eliminate the use of hazardous reagents and solvents, minimize energy consumption, and utilize renewable feedstocks.

Key green chemistry principles that could be applied to the synthesis of this compound include:

Use of Renewable Feedstocks: Investigating biosynthetic pathways or utilizing bio-based starting materials.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.

Benign Solvents: Using water or other environmentally friendly solvents.

A hypothetical green synthesis could involve biocatalytic methods, such as enzymatic reactions, which are known for their high selectivity and mild reaction conditions.

Exploration of Novel Catalytic Systems for Specific Transformations

The structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a vinyl group, presents multiple opportunities for catalytic transformations. Future research could explore the use of novel catalytic systems to selectively target these functional groups.

Potential areas of investigation include:

Asymmetric Hydrogenation: Catalytic hydrogenation of the carbon-carbon double bond could lead to the synthesis of chiral building blocks.

Oxidation/Reduction: Selective oxidation of the hydroxyl group or reduction of the carboxylic acid could yield a variety of derivatives.

Cross-Coupling Reactions: The vinyl group could be a handle for various metal-catalyzed cross-coupling reactions to form more complex molecules.

The development of chemoselective and stereoselective catalysts would be a significant challenge and a key focus of such research.

Integration into Advanced Materials Science as a Monomer or Ligand (e.g., in polymer research)

The bifunctional nature of this compound (containing both a polymerizable vinyl group and a reactive carboxylic acid/hydroxyl group) makes it a candidate for applications in materials science.

As a Monomer: It could potentially be used in the synthesis of functional polymers. The vinyl group can undergo polymerization, while the carboxylic acid and hydroxyl groups can be used for post-polymerization modification or to impart specific properties like hydrophilicity or adhesion to the resulting polymer.

As a Ligand: The carboxylic acid and hydroxyl groups can act as binding sites for metal ions. This suggests that the molecule could be used as a ligand to create metal-organic frameworks (MOFs) or other coordination polymers with potentially interesting catalytic, magnetic, or porous properties.

Applications in Supramolecular Chemistry and Self-Assembly Research

The ability of this compound to form hydrogen bonds via its carboxylic acid and hydroxyl groups suggests its potential use in supramolecular chemistry. These groups can direct the self-assembly of molecules into well-defined, non-covalently linked structures.

Future research could explore how this molecule self-assembles in different solvents and conditions to form structures like:

Dimers or catemers through carboxylic acid hydrogen bonding.

Extended networks involving both the carboxylic acid and hydroxyl functionalities.

Co-crystals with other molecules.

Understanding and controlling these self-assembly processes could lead to the design of new "supramolecular synthons" and the creation of novel materials with tunable properties.

Computational Design of New Chemical Entities Based on the Core Structure

Computational chemistry and molecular modeling offer powerful tools for designing new molecules and predicting their properties before their synthesis. The core structure of this compound can serve as a scaffold for the in-silico design of new chemical entities.

Potential computational studies could include:

Virtual Screening: Designing a virtual library of derivatives and screening them for potential biological activity or material properties.

DFT Studies: Using Density Functional Theory to understand the electronic structure and reactivity of the molecule to guide the development of new reactions.

Molecular Dynamics Simulations: Simulating the behavior of polymers or self-assembled structures derived from this molecule to predict their bulk properties.

These computational approaches can accelerate the discovery and development of new applications for derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-2,3-dimethylbut-3-enoic acid, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : A widely used method involves the reaction of benzyl pyruvate with isopropenyl magnesium bromide in anhydrous ether, followed by acid hydrolysis to yield the target compound . Key optimization steps include:

- Temperature Control : Maintaining low temperatures (−10°C) during Grignard reagent addition to prevent undesired carbocation rearrangements .

- Catalyst Selection : Using boron trifluoride diethyl etherate (BF₃·Et₂O) to direct cyclization and reduce side reactions like 3-butenoic acid formation .

- Work-Up Protocols : Acidic quenching (pH 4) and extraction with ethyl acetate to isolate the product efficiently .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and detecting impurities. For example, the presence of a doublet at δ 5.2 ppm (¹H) confirms the α,β-unsaturated ester intermediate .

- Chiral HPLC : Essential for resolving enantiomers, particularly when using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/iPrOH mobile phases .

- Specific Rotation : Measured via polarimetry (e.g., [α]D²⁰ = −4.4 in ethanol) to verify optical purity .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Hydrolysis of intermediates may yield 2-hydroxy-2,3-dimethyl-3-butenoic acid. Mitigation involves strict control of reaction pH (<5) and avoiding prolonged heating .

- Carbocation Rearrangements : Use of bulky Grignard reagents (e.g., isopropenyl MgBr) minimizes rearrangements by stabilizing transition states .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what catalytic systems enhance selectivity?

- Methodological Answer :

- Kinetic Resolution : Isothiourea catalysts (e.g., HyperBTM) enable acylative kinetic resolution of racemic α-hydroxy esters, achieving >97:3 enantiomeric ratio (er) under optimized conditions .

- Chiral Derivatization : Benzylation followed by chiral HPLC (Chiralpak AD-H, 0.5% iPrOH/hexane) resolves (R)- and (S)-enantiomers with retention times of 18.4 and 23.5 minutes, respectively .

Q. What computational approaches predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Modeling frontier molecular orbitals (FMOs) predicts electrophilic/nucleophilic sites. For example, the C3 position shows high electrophilicity (Fukui index f⁺ = 0.12), guiding derivatization strategies .

- MD Simulations : Simulate solvent effects (e.g., THF vs. ether) on reaction kinetics to optimize solvent selection for carboxylation or esterification .

Q. How does this compound interact with metabolic enzymes, and what are its potential bioactive derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates. Structural analogs like 3-hydroxy-3,7-dimethyloct-6-enoic acid show moderate inhibition (IC₅₀ = 12 µM) .

- Derivatization Pathways : Esterification with ethyl or benzyl groups enhances bioavailability. For example, benzyl 2-cyclopentyl-2-hydroxypropanoate exhibits anti-inflammatory activity in vitro .

Q. What strategies improve the detection of this compound in biological matrices?

- Methodological Answer :

- Derivatization with MTBSTFA : Enhances GC-MS sensitivity by forming tert-butyldimethylsilyl (TBDMS) derivatives, lowering detection limits to 0.1 ng/mL .

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (60:40) for optimal separation (retention time = 4.2 min) and MRM transitions (m/z 159 → 115) .

Data Reporting and Reproducibility

Q. What guidelines ensure rigorous reporting of synthetic and analytical data for this compound?

- Methodological Answer :

- CAS Registry Compliance : Always report CAS No. 5837-73-0 for the methyl ester derivative to avoid ambiguity .

- SI Units and Sig Figs : Adhere to 3 significant figures for molar masses (e.g., 116.11 g/mol) and use standardized SI units in kinetic studies (e.g., k = 0.45 s⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products